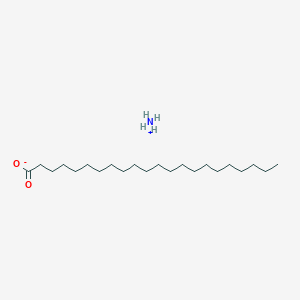
Ammonium docosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium docosanoate is a long-chain fatty acid salt that is commonly used in scientific research as a surfactant and emulsifying agent. It is also known as behenic acid ammonium salt or behenyltrimethylammonium hydroxide. This compound has a wide range of applications in various fields of research, including biochemistry, biophysics, and material science.
Mécanisme D'action
The mechanism of action of ammonium docosanoate is based on its ability to form micelles in aqueous solutions. Micelles are small aggregates of surfactant molecules that form in solution and can solubilize hydrophobic compounds. The formation of micelles by ammonium docosanoate allows it to enhance the solubility of hydrophobic compounds and stabilize emulsions and suspensions.
Effets Biochimiques Et Physiologiques
Ammonium docosanoate is generally considered to be non-toxic and biocompatible. It has been shown to have low toxicity in vitro and in vivo, and is not known to have any significant physiological effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ammonium docosanoate is its ability to enhance the solubility of hydrophobic compounds, making it useful in a wide range of research applications. It is also relatively easy to synthesize and is readily available from commercial suppliers. However, one limitation of this compound is that it may interfere with some analytical methods, such as mass spectrometry, due to its high surface activity.
Orientations Futures
There are many potential future directions for research on ammonium docosanoate. One area of interest is the development of new applications for this compound in drug delivery and other fields. Another potential direction is the investigation of its interactions with biological membranes, which could shed light on its mechanism of action and potential applications in biophysics and biochemistry. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity and safety concerns.
Méthodes De Synthèse
Ammonium docosanoate can be synthesized through a simple reaction between behenic acid and ammonium hydroxide. The reaction involves the neutralization of behenic acid with ammonium hydroxide to form the ammonium salt. The resulting product is a white crystalline powder that is highly soluble in water.
Applications De Recherche Scientifique
Ammonium docosanoate is widely used in scientific research as a surfactant and emulsifying agent. It is used to stabilize emulsions and suspensions, as well as to enhance the solubility of hydrophobic compounds. This compound is also used in the preparation of liposomes, which are lipid-based vesicles used for drug delivery and other applications.
Propriétés
Numéro CAS |
14548-84-6 |
|---|---|
Nom du produit |
Ammonium docosanoate |
Formule moléculaire |
C22H47NO2 |
Poids moléculaire |
357.6 g/mol |
Nom IUPAC |
azanium;docosanoate |
InChI |
InChI=1S/C22H44O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);1H3 |
Clé InChI |
VCGNYVLXYFKXCS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[NH4+] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[NH4+] |
Autres numéros CAS |
14548-84-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate](/img/structure/B78172.png)






